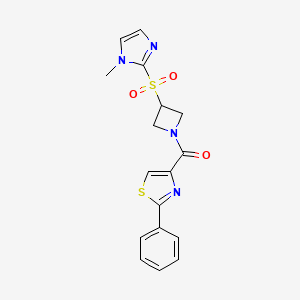
(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein Kernbestandteil dieser Verbindung, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Die Derivate von Imidazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, Anti-Amöben-, Antihelminthika-, Antimykotika- und ulcerogene Aktivitäten .
Farbstoffe für Solarzellen und andere optische Anwendungen
Imidazolbasierte Verbindungen werden für die Verwendung in Farbstoffen für Solarzellen und andere optische Anwendungen erforscht .
Funktionelle Materialien
Imidazol und seine Derivate werden auf ihr Potenzial bei der Entwicklung funktionaler Materialien untersucht .
Katalyse
Imidazolhaltige Verbindungen werden in der Katalyse eingesetzt .
Anti-tuberkuläre Aktivität
Einige Imidazol-haltige Verbindungen wurden auf ihre anti-tuberkuläre Aktivität gegen Mycobacterium tuberculosis untersucht .
Antifungal Aktivität
Imidazolhaltige Chalkone haben sich als stark wirksam gegen Aspergillus fumigatus erwiesen, dem Erreger der Krankheit pulmonale Aspergillose .
Nachhaltige Konstruktion von unterschiedlich funktionalisierten 1,2,4-Triazolen
Der etablierte Weg zur Synthese von Imidazol-haltigen Verbindungen könnte nützliche Anwendungen für die schnelle und nachhaltige Konstruktion von unterschiedlich funktionalisierten 1,2,4-Triazolen finden .
Biologische Aktivität
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Structural Characteristics
The compound features:
- An azetidine ring , which is a four-membered saturated heterocycle.
- A sulfonyl group attached to an imidazole moiety, known for its diverse biological activities.
- A thiazole ring , which often exhibits antimicrobial and anticancer properties.
Antimicrobial Properties
Compounds containing imidazole and sulfonyl groups are recognized for their antibacterial and antifungal activities. Research indicates that derivatives of imidazole can inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism. The specific biological activity of this compound suggests potential antimicrobial effects, although direct studies on this compound remain limited.
Anticancer Potential
The structural features of the compound may also imply anticancer activity . Similar compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, imidazo[2,1-b]thiazole derivatives have shown potent anticancer activity against multiple cancer types .
Synthesis Pathways
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step synthetic pathways:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions with sulfonyl chlorides.
- Acylation reactions to introduce the methanone group.
These synthetic strategies highlight the complexity and potential challenges in producing this compound for research purposes.
Inhibition Studies
Preliminary studies utilizing molecular docking simulations suggest that this compound may interact with key biological targets, including enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), which play critical roles in various physiological processes .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imidazole Derivatives | Contains imidazole ring | Known for antibacterial activity |
| Sulfanilamide | Contains sulfonamide group | Used as an antibiotic |
| Azetidine Derivatives | Contains azetidine rings | Potential use in drug design |
Eigenschaften
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-8-7-18-17(20)26(23,24)13-9-21(10-13)16(22)14-11-25-15(19-14)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYUKRKLHUAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













